molecular formula C26H16N2O7 B14702207 [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] CAS No. 26189-46-8

[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]

Cat. No.: B14702207
CAS No.: 26189-46-8
M. Wt: 468.4 g/mol
InChI Key: WILHNSNCNBLELE-UHFFFAOYSA-N
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Description

[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is a chemical compound known for its unique structure and properties It consists of an oxydi(4,1-phenylene) core with two 4-nitrophenylmethanone groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] typically involves the reaction of 4-nitrobenzoyl chloride with oxydi(4,1-phenylene) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Oxydi(4,1-phenylene)+24-nitrobenzoyl chloride[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]+2HCl\text{Oxydi(4,1-phenylene)} + 2 \text{4-nitrobenzoyl chloride} \rightarrow \text{[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]} + 2 \text{HCl} Oxydi(4,1-phenylene)+24-nitrobenzoyl chloride→[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

    Hydrolysis: The methanone groups can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]

Scientific Research Applications

[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] involves its interaction with molecular targets through its nitro and methanone groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
  • [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
  • [Oxydi(4,1-phenylene)]bis[(4-hydroxyphenyl)methanone]

Uniqueness

[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is unique due to its nitro groups, which impart distinct reactivity and potential applications compared to its amino, carboxy, and hydroxy analogs. The presence of nitro groups allows for specific chemical transformations and interactions that are not possible with other functional groups.

Properties

CAS No.

26189-46-8

Molecular Formula

C26H16N2O7

Molecular Weight

468.4 g/mol

IUPAC Name

[4-[4-(4-nitrobenzoyl)phenoxy]phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H16N2O7/c29-25(17-1-9-21(10-2-17)27(31)32)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)26(30)18-3-11-22(12-4-18)28(33)34/h1-16H

InChI Key

WILHNSNCNBLELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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